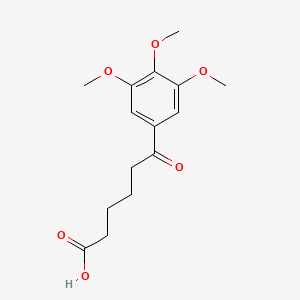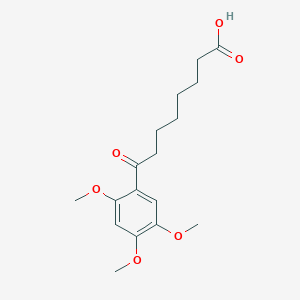
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methoxyphenylboronic acid is a laboratory chemical with the molecular formula C7H8BFO3 . It is used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxyphenylboronic acid is represented by the SMILES stringB(C1=C(C=CC(=C1)F)OC)(O)O . The InChI representation is InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 . Chemical Reactions Analysis
This compound is a reactant in various chemical reactions. For instance, it’s used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The molecular weight of 5-Fluoro-2-methoxyphenylboronic acid is 169.95 g/mol . It’s a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Radioligand Development
A study by Vos and Slegers (1994) discusses the synthesis of a compound closely related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. This compound was developed as a potential radioligand for the GABA receptor in the brain. The synthesis involved O-methylation and a Schiff reaction, indicating its potential application in radiopharmaceuticals (Vos & Slegers, 1994).
Chemical Synthesis and Reactions
Pimenova et al. (2003) explored the synthesis and reactions of a derivative of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. The study focused on reactions with aniline and o-phenylenediamine, highlighting the compound's versatility in organic synthesis (Pimenova et al., 2003).
Intermediate in Herbicide Synthesis
Zhou Yu (2002) investigated the synthesis of a related compound as an intermediate in herbicide production. This study illustrates the potential agricultural applications of derivatives of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid (Zhou Yu, 2002).
Potential in Nonsteroidal Anti-inflammatory Drugs
Tamura et al. (1981) synthesized derivatives of this compound for potential use in nonsteroidal anti-inflammatory drugs. Their research demonstrates the compound's relevance in medicinal chemistry (Tamura et al., 1981).
Alzheimer's Disease Research
Kepe et al. (2006) used a similar compound for imaging serotonin 1A receptors in Alzheimer's disease patients. This study highlights its potential application in neuroscience and Alzheimer's research (Kepe et al., 2006).
Metabolic and Endocrine Studies
Whitehead et al. (2021) identified a derivative as a metabolite in brown and beige adipose tissue, indicating its role in metabolic and endocrine studies (Whitehead et al., 2021).
Fluorescence Studies
Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid, suggesting its utility in fluorescence studies and chemical analysis (Geethanjali et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)10-7-9(14)3-4-12(10)18-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTSFUPKZCZJHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CC(=C1)F)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209714 |
Source


|
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
951885-39-5 |
Source


|
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)




